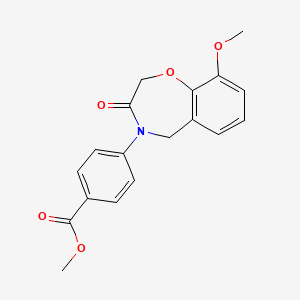

methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is a chemical compound that has been of interest in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Carbon-11-labeled CK1 Inhibitors

Research by Gao, Wang, and Zheng (2018) explored the synthesis of carbon-11-labeled CK1 inhibitors, highlighting a potential application in imaging for Alzheimer's disease. These inhibitors were prepared from their desmethylated precursors through O-[11C]methylation, demonstrating a method for creating radiotracers with high radiochemical yield and purity. This process underscores the compound's potential in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Ring-Expansion Reactions

The work of Bremner, Browne, and Gunawardana (1984) on the synthesis of 5-aryl-1,4-benzoxazepine and 6-phenyl-2H-1,5-benzoxazocine derivatives involves complex chemical processes that yield various cyclic imines. These processes are essential for generating starting materials in ring-expansion reactions, which are pivotal in creating new chemical entities. Such work demonstrates the compound's role in advancing synthetic chemistry methods and exploring new chemical spaces for therapeutic development (Bremner, Browne, & Gunawardana, 1984).

Development of Orally Active Antagonists

Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, illustrating the compound's application in creating therapeutics. This research showcases the compound's role in the synthesis pathway of potential treatments for conditions modulated by CCR5, such as HIV (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Exploration of Photophysical Properties

Kim et al. (2021) investigated the photophysical properties of derivatives related to the compound , highlighting its application in understanding how molecular modifications affect luminescence. This research can inform the design of materials with specific optical properties, useful in sensors, imaging agents, and light-emitting devices (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Propiedades

IUPAC Name |

methyl 4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-22-15-5-3-4-13-10-19(16(20)11-24-17(13)15)14-8-6-12(7-9-14)18(21)23-2/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTKIRXRBBZUBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2799382.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2799391.png)

![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B2799394.png)

![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2799396.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)